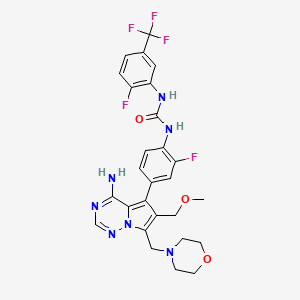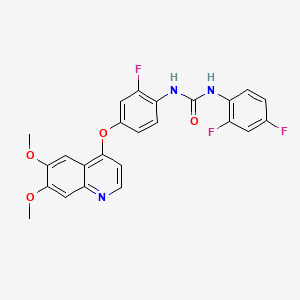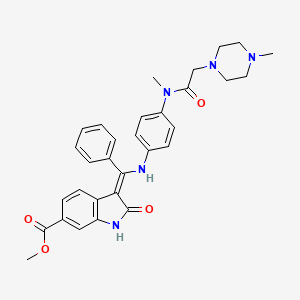![molecular formula C28H32N8O3 B1684598 methyl (4-(4-morpholino-1-(1-(pyridin-3-ylmethyl)piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)phenyl)carbamate CAS No. 1062161-90-3](/img/structure/B1684598.png)
methyl (4-(4-morpholino-1-(1-(pyridin-3-ylmethyl)piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)phenyl)carbamate
説明
WYE-687 is an inhibitor of mammalian target of rapamycin (mTOR; IC50 = 0.007 µM). It is selective for mTOR over PI3Kα and PI3Kγ (IC50s = 0.81 and 3.11 µM, respectively), as well as a panel of 24 additional kinases (IC50s = >50 µM for all). WYE-687 (0.2, 1, and 5 µM) decreases phosphorylation of the mTORC1 and mTORC2 substrates Akt and S6 kinase (S6K1) in a cell-free assay. It decreases proliferation of nine cancer cell lines, including breast, prostate, glioma, kidney, and colorectal cancer cells, with IC50 values ranging from 0.18 to 1.25 µM. WYE-687 inhibits survival of HL-60 and U937 leukemia cells in a concentration-dependent manner and reduces tumor growth in a U937 mouse xenograft model when administered at doses of 5 and 25 mg/kg.
WYE-687 is an ATP-competitive and selective inhibitor of mammalian target of rapamycin (mTOR). Studies have shown the combination of Ras-Raf-MEK1/2 inhibitors with WYE-687 may overcome resistance to mTorKIs thus may be an effective additive therapy for treatment of patient with renal cell carcinoma or colorectal cancer.
WYE-687 is a potent and ATP-competitive and selective inhibitor of mTOR with IC50 of 7 nM.
科学的研究の応用
Treatment of Renal Cell Carcinoma (RCC)
WYE-687 has been shown to inhibit the growth of renal cell carcinoma cells both in vitro and in vivo . It was found to be cytotoxic and anti-proliferative to established RCC cell lines and primary human RCC cells . The compound works by blocking the activation of mTORC1 and mTORC2, which are valuable oncotargets for treatment .
Inhibition of mTORC1 and mTORC2
WYE-687 almost completely blocks the activation of mTORC1 and mTORC2 in both 786-O cells and primary human RCC cells . This inhibition downregulates both hypoxia-inducible factor (HIF)-1α and HIF-2α expression .
Treatment of Acute Myeloid Leukemia (AML)
WYE-687 has been evaluated as a potential anti-acute myeloid leukemia agent . It potently inhibited the survival and proliferation of established AML cell lines and human AML progenitor cells .
Induction of Apoptosis
WYE-687 induces caspase-dependent apoptotic death in AML cells/progenitor cells . The pan-caspase inhibitor, the caspase-3 specific inhibitor, or the caspase-9 specific inhibitor can attenuate WYE-687-induced cytotoxicity .
In Vivo Antitumor Activity
Oral administration of WYE-687 has been shown to potently inhibit U937 leukemic xenograft tumor growth in severe combined immunodeficient (SCID) mice, without causing significant toxicities . This demonstrates that targeting mTORC1/2 by WYE-687 leads to potent antitumor activity in preclinical models of AML .
Downregulation of mTORC1/2-Regulated Genes
WYE-687 concurrently inhibits the activation of mTORC1 (p70S6K1 and S6 phosphorylations) and mTORC2 (AKT Ser-473 and FoxO1/3a phosphorylations), while downregulating mTORC1/2-regulated genes (Bcl-xL and hypoxia-inducible factor 1/2α) in both HL-60/U937 cells and human AML progenitor cells .
作用機序
WYE-687, also known as “methyl (4-(4-morpholino-1-(1-(pyridin-3-ylmethyl)piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)phenyl)carbamate”, is a potent inhibitor of the mechanistic target of rapamycin (mTOR) and has been researched for potential applications in the treatment of various forms of cancer .
Target of Action
The primary targets of WYE-687 are both subtypes of the mechanistic target of rapamycin (mTOR), namely mTORC1 and mTORC2 . mTOR is a serine/threonine protein kinase that regulates cell growth, cell proliferation, cell motility, cell survival, protein synthesis, autophagy, and transcription .
Mode of Action
WYE-687 is an ATP-competitive mTOR inhibitor . It concurrently inhibits the activation of mTORC1 and mTORC2 . This inhibition leads to a decrease in the phosphorylation of p70S6K1 and S6 (targets of mTORC1), and AKT Ser-473 and FoxO1/3a (targets of mTORC2) .
Biochemical Pathways
The inhibition of mTORC1 and mTORC2 by WYE-687 affects several biochemical pathways. It downregulates mTORC1/2-regulated genes, such as Bcl-xL and hypoxia-inducible factor 1/2α . These genes are involved in cell survival and adaptation to low oxygen conditions, respectively .
Pharmacokinetics
It’s known that wye-687 is an atp-competitive inhibitor, suggesting that it may compete with atp for binding sites, which could influence its bioavailability .
Result of Action
WYE-687 has been shown to potently inhibit the survival and proliferation of various cancer cells . It induces caspase-dependent apoptotic death in these cells . In vivo, oral administration of WYE-687 has been shown to potently inhibit tumor growth in preclinical models of acute myeloid leukemia (AML), without causing significant toxicities .
Action Environment
The effectiveness of wye-687 in inhibiting tumor growth in vivo suggests that it can function effectively in the complex environment of a living organism .
特性
IUPAC Name |
methyl N-[4-[4-morpholin-4-yl-1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyrazolo[3,4-d]pyrimidin-6-yl]phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N8O3/c1-38-28(37)31-22-6-4-21(5-7-22)25-32-26(35-13-15-39-16-14-35)24-18-30-36(27(24)33-25)23-8-11-34(12-9-23)19-20-3-2-10-29-17-20/h2-7,10,17-18,23H,8-9,11-16,19H2,1H3,(H,31,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDOCQQKGPJENHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)C2=NC3=C(C=NN3C4CCN(CC4)CC5=CN=CC=C5)C(=N2)N6CCOCC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40649396 | |
| Record name | WYE-687 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40649396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (4-(4-morpholino-1-(1-(pyridin-3-ylmethyl)piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)phenyl)carbamate | |
CAS RN |
1062161-90-3 | |
| Record name | WYE-687 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40649396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does WYE-687 interact with its target and what are the downstream effects?
A: WYE-687 is a potent, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase, targeting both mTOR complex 1 (mTORC1) and mTORC2 []. By inhibiting mTORC1, WYE-687 blocks the phosphorylation of ribosomal protein S6 kinase beta-1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), ultimately suppressing protein synthesis and cell growth []. Simultaneously, its inhibition of mTORC2 prevents the phosphorylation of AKT (protein kinase B) at serine 473, disrupting cell survival and proliferation signaling pathways []. This dual inhibition differentiates WYE-687 from rapamycin and its analogs (rapalogs), which primarily target mTORC1 [].
Q2: What is the impact of WYE-687 on renal cell carcinoma (RCC) cells?
A: In vitro studies demonstrate that WYE-687 effectively inhibits the growth of established and primary human RCC cells by inducing caspase-dependent apoptosis []. Notably, WYE-687 displays minimal cytotoxicity towards healthy kidney cells (HK-2 tubular epithelial cells) []. The compound achieves this effect by blocking both mTORC1 and mTORC2 activation, leading to a significant downregulation of hypoxia-inducible factor (HIF)-1α and HIF-2α, proteins implicated in RCC progression [].
Q3: Does WYE-687 exhibit in vivo efficacy against tumors?
A: Oral administration of WYE-687 has shown significant antitumor activity in vivo. In a mouse model of RCC, WYE-687 effectively suppressed the growth of 786-O tumor xenografts []. The observed tumor growth suppression correlated with decreased mTORC1/2 activation and HIF-1α/2α expression within the tumor tissues []. This in vivo data supports the potential of WYE-687 as a therapeutic agent for RCC.
Q4: Could WYE-687 be relevant for other types of cancer?
A: Research suggests that WYE-687 could have broader applications beyond RCC. For instance, a study explored its potential as an anti-acute myeloid leukemia (AML) agent []. While details of this particular study are limited, the investigation itself highlights the interest in exploring WYE-687's effects on various cancer types.
Q5: How does the dual mTORC1/2 inhibition by WYE-687 compare to selective mTORC1 inhibition by rapalogs?
A: Unlike rapalogs, which primarily inhibit mTORC1, WYE-687 demonstrates a distinct advantage by simultaneously blocking both mTORC1 and mTORC2 []. This dual inhibition results in a more comprehensive blockade of downstream signaling pathways crucial for cancer cell growth, survival, and angiogenesis, potentially leading to enhanced efficacy and reduced likelihood of resistance development []. This mechanistic difference makes WYE-687 a promising candidate for further investigation and potential clinical development as a novel anti-cancer therapy.
Q6: How does WYE-687 impact ovarian cell function?
A: In vitro studies on porcine ovarian granulosa cells demonstrated that WYE-687, through its dual inhibition of mTORC1 and mTORC2, inhibits the release of progesterone and testosterone without affecting cell proliferation or apoptosis when administered alone []. Interestingly, when co-administered with follicle-stimulating hormone (FSH), WYE-687 exhibited complex interactions, inverting FSH's effects on proliferation and apoptosis while promoting FSH-induced progesterone release []. These findings highlight the potential role of mTOR in mediating hormonal regulation of ovarian function.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



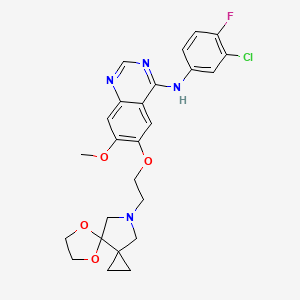

![3-[(3-(2-Carboxyethyl)-4-methylpyrrol-2-YL)methylene]-2-indolinone](/img/structure/B1684518.png)
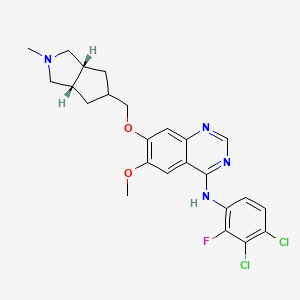

![2-Bromo-4-[(6,7-dimethoxyquinazolin-4-yl)amino]phenol](/img/structure/B1684522.png)

![Benzamide, 2-[[2-[[2-methoxy-4-(4-morpholinyl)phenyl]amino]-5-(trifluoromethyl)-4-pyridinyl]amino]-N-methyl-](/img/structure/B1684527.png)
